molecular formula C7H8O2S B143446 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde CAS No. 131202-63-6

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde

Cat. No.: B143446
CAS No.: 131202-63-6
M. Wt: 156.2 g/mol
InChI Key: MCVLKDVDRVRWMJ-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₇H₈O₂S It features a thiophene ring substituted with a hydroxyethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-(2-hydroxyethyl)thiophene using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl₃) under controlled conditions . Another approach involves the oxidation of 5-(2-hydroxyethyl)thiophene using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and cost-effectiveness. These methods may involve continuous flow synthesis and the use of more efficient catalysts and reagents to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid

    Reduction: 5-(2-Hydroxyethyl)thiophene-2-methanol

    Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives

Scientific Research Applications

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the hydroxyethyl group, making it less polar and potentially less reactive in certain applications.

    5-(Hydroxymethyl)thiophene-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group, affecting its reactivity and solubility properties.

Uniqueness

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the thiophene ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLKDVDRVRWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565160
Record name 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131202-63-6
Record name 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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